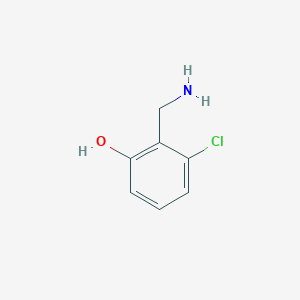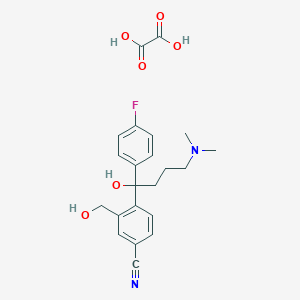
Nickel gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel gluconate is a coordination compound formed by the reaction of nickel ions with gluconic acid. It is known for its excellent metal complexing ability and non-toxicity, making it a valuable compound in various industrial and scientific applications. This compound is often used in electroplating processes due to its improved buffer properties and its ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel gluconate can be synthesized by reacting nickel salts, such as nickel chloride or nickel sulfate, with gluconic acid or its sodium salt in an aqueous solution. The reaction typically occurs under slightly acidic conditions to ensure the complete dissolution of the nickel salts and the formation of the nickel-gluconate complex.
Industrial Production Methods: In industrial settings, this compound is produced through the electrodeposition process. This involves the use of an electrolytic bath containing nickel ions, gluconic acid, and other components such as boric acid as a buffering agent. The electrodeposition process is carried out under controlled potential conditions to ensure the efficient deposition of nickel from the gluconate solution .
Análisis De Reacciones Químicas
Types of Reactions: Nickel gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under appropriate conditions.
Substitution: this compound can participate in ligand exchange reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.
Major Products:
Oxidation: Nickel oxide.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in electroplating processes to deposit nickel coatings on various substrates, enhancing their corrosion resistance and mechanical properties
Mecanismo De Acción
Nickel gluconate can be compared with other nickel complexes such as nickel chloride, nickel sulfate, and nickel acetate. While all these compounds can be used in electroplating, this compound offers several advantages:
Improved Buffer Properties: this compound solutions have better buffering capacity, which helps maintain a stable pH during electroplating.
Non-Toxicity: this compound is less toxic compared to other nickel salts, making it safer to handle and use.
Enhanced Stability: The gluconate ligand forms more stable complexes with nickel ions, reducing the risk of precipitation and ensuring consistent deposition
Comparación Con Compuestos Similares
- Nickel chloride
- Nickel sulfate
- Nickel acetate
Nickel gluconate stands out due to its unique combination of stability, non-toxicity, and improved buffer properties, making it a preferred choice in various applications.
Propiedades
Número CAS |
71957-07-8 |
|---|---|
Fórmula molecular |
C12H22NiO14 |
Peso molecular |
448.99 g/mol |
Nombre IUPAC |
nickel(2+);2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ni/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |
Clave InChI |
DVQYNXRSNFYQRW-UHFFFAOYSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ni+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)




![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)


